2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-chlorophenyl)acetamide
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Description
Scientific Research Applications
Crystallography
The compound’s structure can be studied using crystallography . The benzo[d][1,3]dioxol-5-yl group is a common moiety in many crystal structures, and its properties can influence the overall crystal structure of the compound .
Metal-Organic Frameworks (MOFs)
The compound can be used in the synthesis of metal-organic frameworks (MOFs) . The dioxole functional group can interact with metal ions to form MOFs, which have applications in gas storage, catalysis, and drug delivery .
Molecular Electrostatic Potentials (MEP)
The compound can be used in the study of molecular electrostatic potentials (MEP) . MEP can provide insights into the charge distribution in molecules, which is useful in understanding the compound’s physicochemical properties .
Anticancer Activity
The compound may have potential anticancer activity . Thiourea derivatives incorporating two benzo[d][1,3]dioxol-5-yl moieties have been synthesized and identified as effective inhibitors of carbonic anhydrase (CA), especially the tumor-associated isozyme CA IX . This enzyme is involved in pH regulation in tumor cells, making it a target for anticancer therapy .
Synthesis of Novel Compounds
The compound can be used as a building block in the synthesis of novel compounds . The benzo[d][1,3]dioxol-5-yl group can be incorporated into various chemical structures, leading to new compounds with potentially unique properties .
Material Science
The compound can be used in material science research. Its unique physical and chemical properties make it a subject of interest in the scientific community.
Drug Discovery
The compound can be used in drug discovery. It has been identified as a potential inhibitor of carbonic anhydrase (CA), particularly the tumor-associated isozyme CA IX. This enzyme plays a role in pH regulation in tumor cells, making it a potential target for anticancer therapy.
Biochemical Research
The compound can be used in biochemical research . It can be used to study the activity of indoles against various cancer cell lines .
properties
IUPAC Name |
2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O3S/c20-13-3-1-2-4-15(13)21-18(24)10-27-19-8-6-14(22-23-19)12-5-7-16-17(9-12)26-11-25-16/h1-9H,10-11H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOGNJPRQJZWKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC(=O)NC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-chlorophenyl)acetamide |
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